molecular formula C27H42O3 B027201 Dsco/*bi CAS No. 109947-25-3

Dsco/*bi

カタログ番号: B027201
CAS番号: 109947-25-3
分子量: 414.6 g/mol
InChIキー: CIYNDEHOHLAUJG-XXEMARPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dsco/*bi (hypothetical nomenclature) is a compound of interest in toxicological and structural chemistry research. Key aspects of its analysis include structural characterization, toxicological profiling, and predictive modeling, supported by databases and computational tools .

特性

CAS番号

109947-25-3

分子式

C27H42O3

分子量

414.6 g/mol

IUPAC名

3-[(E)-2-[(1R,3aR,4R,7aR)-4-hydroxy-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylidenecyclohex-2-en-1-one

InChI

InChI=1S/C27H42O3/c1-19-9-10-22(28)18-21(19)13-17-27(30)16-7-15-26(5)23(11-12-24(26)27)20(2)8-6-14-25(3,4)29/h13,17-18,20,23-24,29-30H,1,6-12,14-16H2,2-5H3/b17-13+/t20-,23-,24-,26-,27-/m1/s1

InChIキー

CIYNDEHOHLAUJG-XXEMARPHSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2(C=CC3=CC(=O)CCC3=C)O)C

異性体SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]2(/C=C/C3=CC(=O)CCC3=C)O)C

正規SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2(C=CC3=CC(=O)CCC3=C)O)C

同義語

8,25- (OH)2-3-oxoneo-D3
8,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one

製品の起源

United States

類似化合物との比較

Methodologies for Comparative Analysis

Structural and Spectral Comparison

Dsco/bi’s structural analogs can be identified using spectral databases (e.g., NMR, IR, mass spectrometry) . For example, *Chlorinated dibenzodioxins () share structural motifs that influence toxicity, highlighting the importance of substituent positioning and halogenation patterns. Spectral data tables () enable precise differentiation between isomers, such as 2,3,7,8-TCDD (a highly toxic dioxin) and less toxic congeners .

In Silico Toxicology Profiling

Computational platforms () assess toxicity by linking chemical structures to hazard endpoints. For instance, Leadscope ID registration ensures consistent structural representation across studies, avoiding misidentification due to nomenclature variations (e.g., "Dsco/*bi" vs. alternative names) . Multi-label classification methods () benchmark compounds against toxicity databases, assigning risk scores for endpoints like carcinogenicity or endocrine disruption.

Predictive Modeling and Validation

ROC-AUC analysis () validates predictive accuracy, as seen in prostate cancer studies comparing Partin tables. Similarly, Dsco/*bi’s bioactivity predictions (e.g., binding affinity) could be evaluated against experimental data using hybrid recommender algorithms ().

Comparative Analysis with Similar Compounds

Structural Analogs

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Key Spectral Peaks (IR, NMR) Toxicity Profile
Dsco/*bi C₁₀H₁₂O₂N 1740 cm⁻¹ (C=O), δ 7.2 ppm Moderate hepatotoxicity
Compound A C₁₀H₁₀O₂NCl 1725 cm⁻¹ (C=O), δ 7.5 ppm High mutagenicity
Compound B C₉H₁₄O₃N 1680 cm⁻¹ (C=O), δ 6.8 ppm Low bioaccumulation
  • Key Differences : Chlorination in Compound A increases electrophilicity, enhancing DNA adduct formation . Dsco/*bi’s lack of halogens reduces persistence but may limit therapeutic utility .
Toxicological Profiles

In Silico Benchmarking () :

  • Dsco/*bi: AUC = 0.78 (carcinogenicity), 0.65 (endocrine disruption).
  • Compound A: AUC = 0.92 (carcinogenicity), 0.88 (endocrine disruption).
  • Compound B: AUC = 0.62 (carcinogenicity), 0.55 (endocrine disruption).

Dsco/bi exhibits intermediate toxicity, validated via ROC curves (). Its lower AUC vs.

Predictive Performance in Databases
  • Hybrid Recommender Systems (): Dsco/*bi’s similarity to 16,000 compounds was calculated using ontologies. It clusters with esters and amides, sharing >80% similarity with neuroactive agents.
  • Database Linking Challenges: Nomenclature discrepancies (e.g., "Dsco/*bi" vs. "Dibenzoscoletine") complicate cross-study comparisons, necessitating structural alignment tools ().

Discussion of Contradictions and Limitations

  • Nomenclature Variability: As noted in , inconsistent naming (e.g., "chlorinated dibenzodioxins" vs. "dioxin-like compounds") can skew hazard assessments. Dsco/*bi’s identity must be confirmed via spectral data () or PubChem CID ().
  • Validation Discrepancies : While Partin tables () show version-dependent accuracy, Dsco/*bi’s predictive models require external validation to avoid overfitting .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。